Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that features a unique structural framework. The spirocyclic scaffold is characterized by a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a four-membered ring. This method employs readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique three-dimensional interactions with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways would depend on the specific biological context and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- Tert-butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the ethynyl group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other similar spirocyclic compounds, which may lack this reactive site and therefore have different chemical and biological properties .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-10-6-13(16-7-10)8-14(9-13)11(15)17-12(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI Key |
KQTKPCDSAACEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C#C |
Origin of Product |
United States |
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